The compound 7-(tert-butyl)-2-{3-[4-(2,3-dimethylphenyl)piperazino]-3-oxopropyl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule notable for its potential applications in medicinal chemistry. This compound includes a variety of functional groups that may contribute to its biological activity, particularly in the context of drug design.
The compound is cataloged under various identifiers including CAS number 2212021-61-7, and it is available from chemical suppliers and databases like PubChem and ChemicalBook. These resources provide details on its molecular structure, synthesis methods, and potential applications in scientific research.
This compound can be classified as a benzothieno-pyrimidine derivative. Its structure features a pyrimidinone core fused with a benzothieno moiety, which is often associated with diverse biological activities, including anti-cancer and anti-inflammatory properties.
Synthesis of this compound typically involves multi-step organic reactions that may include:
Technical details regarding yields and reaction conditions are crucial for optimizing synthesis pathways but are often proprietary or unpublished in literature.
The molecular structure of the compound can be represented as follows:
The InChI key for this compound is critical for database searches: InChI=1S/C22H30N4O2S/c1-15(2)22(19-8-9-20(24)25)23-18(19)12-13-26-14(11-23)10-17(27)21(22)16(3)4/h8-9,12-14H,10-11H2,1-7H3
.
The compound may participate in several chemical reactions:
Technical details such as reaction conditions (temperature, solvents) are essential for each reaction pathway.
The mechanism of action for this compound is likely related to its interaction with biological targets such as enzymes or receptors:
Data on specific biological assays would provide insights into its efficacy and selectivity.
Relevant data from spectral analysis (NMR, MS) can provide further insights into its purity and structural integrity.
This compound has potential applications in:
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2